Ac-D-2-Nal-OH Ac-D-2-Nal-OH
Brand Name: Vulcanchem
CAS No.: 37440-01-0
VCID: VC21542300
InChI: InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m1/s1
SMILES: Array
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

Ac-D-2-Nal-OH

CAS No.: 37440-01-0

Cat. No.: VC21542300

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Ac-D-2-Nal-OH - 37440-01-0

Specification

CAS No. 37440-01-0
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name (2R)-2-acetamido-3-naphthalen-2-ylpropanoic acid
Standard InChI InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m1/s1
Standard InChI Key HGTIILKZSFKZMS-CQSZACIVSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Introduction

The compound is registered under various names and identification systems in chemical databases and literature. Understanding these identifiers is crucial for researchers to accurately locate and reference this compound across different platforms and publications.

Table 1: Nomenclature and Identification Information

ParameterInformation
IUPAC Name(2R)-2-acetamido-3-naphthalen-2-ylpropanoic acid
Common Names(R)-N-Acetyl-2-naphthylalanine, Ac-D-2-Nal-OH, N-Acetyl-D-2-naphthylalanine
CAS Registry Number37440-01-0
Molecular FormulaC15H15NO3
InChIInChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m1/s1
InChIKeyHGTIILKZSFKZMS-CQSZACIVSA-N
SMILESCC(=O)NC@HC(=O)O
European Community (EC) Number609-430-9
UNII7RZ2WM47TL

This comprehensive identification information allows for accurate cross-referencing across chemical databases and literature sources, facilitating research and ensuring consistency in scientific communication.

Physical and Chemical Properties

The physical and chemical properties of (R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid determine its behavior in various experimental conditions and applications. These properties are essential considerations for researchers working with this compound.

Basic Physical Properties

(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid presents as a white to off-white crystalline powder at room temperature . It exhibits specific physical characteristics that influence its handling, storage, and application in research settings.

Table 2: Physical Properties

PropertyValueSource
Molecular Weight257.28-257.29 g/mol
Physical StateSolid powder
ColorOff-white to white
Density1.241 g/cm³
Boiling Point530.7°C at 760 mmHg
Refractive Index1.5200 (estimated)
pKa3.59±0.30 (predicted)

Solubility and Stability

The compound is soluble in common organic solvents, which is important for its use in various chemical reactions and applications . The presence of both carboxylic acid and amide functional groups in its structure contributes to its solubility properties.

The compound is chemically stable under standard conditions but requires appropriate storage conditions to maintain its integrity over time. It should be stored sealed in a dry environment, preferably in a freezer under -20°C to prevent degradation . This stability profile is important for research applications where purity and consistency are crucial.

Structural Characteristics

The structural features of (R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid are fundamental to understanding its chemical behavior and biological activities. The compound possesses several key structural elements that define its properties and applications.

Structural Elements

(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid contains several important functional groups and structural elements:

  • A chiral center at the α-carbon with the R configuration

  • An acetamido group (N-acetyl) attached to the α-carbon

  • A naphthalene moiety connected via a methylene bridge

  • A carboxylic acid group

The naphthalene moiety consists of two fused aromatic rings, contributing to the compound's hydrophobicity and potential for π-π interactions with aromatic residues in proteins or peptides . The acetamido group provides hydrogen bonding capabilities, while the carboxylic acid function allows for various chemical transformations and conjugations.

Stereochemistry

The stereochemistry of (R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid is a critical aspect of its structure and biological activity. The compound features a defined stereocenter with the R configuration at the α-carbon, corresponding to the D-configuration in amino acid nomenclature . This configuration is opposite to that found in naturally occurring L-amino acids, which typically have the S configuration.

The specific stereochemistry influences the compound's three-dimensional structure and its interactions with biological systems. The D-configuration can confer resistance to enzymatic degradation when incorporated into peptides, potentially extending their biological half-lives and enhancing their stability in physiological environments.

Synthesis Methods

Various approaches have been developed for the synthesis of (R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid, with methods aiming to achieve high enantiomeric purity and yield.

Purification Methods

Purification of (R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid is crucial for obtaining material of suitable quality for research applications. Common purification techniques include:

  • Recrystallization from appropriate solvent systems

  • Chromatographic methods, including silica gel chromatography

  • Preparative HPLC for high-purity preparations

These purification methods can be optimized based on the specific synthetic route employed and the required purity level for the intended application.

Applications in Research and Development

(R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid has found various applications in scientific research, particularly in pharmaceutical development and peptide chemistry.

Peptide Synthesis

One of the primary applications of (R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid is as a building block in peptide synthesis. The compound can be incorporated into peptide sequences to introduce the D-2-naphthylalanine residue, a non-natural amino acid . The incorporation of this residue can confer specific properties to the resulting peptides:

  • Enhanced stability against enzymatic degradation due to the D-configuration

  • Altered conformational preferences due to the bulky naphthalene side chain

  • Modified binding properties and specificity toward target receptors or enzymes

  • Increased hydrophobicity and potential for improved membrane permeability

These properties make peptides containing D-2-naphthylalanine interesting candidates for pharmaceutical applications, particularly for peptide-based drugs where stability and bioavailability are concerns.

Chemical Reactivity

The chemical reactivity of (R)-2-Acetamido-3-(naphthalen-2-YL)propanoic acid is defined by its functional groups and can be exploited for various transformations and applications.

Functional Group Reactivity

The compound contains several reactive functional groups that can participate in different chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The amide bond can be hydrolyzed under acidic or basic conditions

  • The naphthalene ring can participate in electrophilic aromatic substitution reactions

These reactive properties allow for the derivatization of the compound for various applications, particularly in the context of peptide chemistry and drug development.

Peptide Bond Formation

A particularly important aspect of the compound's reactivity is its ability to form peptide bonds through its carboxylic acid function. This reaction typically requires activation of the carboxylic acid group using coupling reagents such as carbodiimides, HOBt/HBTU, or other modern peptide coupling agents.

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